molecular formula C8H7BF2O2 B13467695 [(E)-2-(2,4-difluorophenyl)vinyl]boronic acid

[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid

Cat. No.: B13467695
M. Wt: 183.95 g/mol
InChI Key: ZTTQDQPASSNLFS-ONEGZZNKSA-N
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Description

[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid is an organoboron compound that features a vinyl group attached to a boronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(2,4-difluorophenyl)vinyl]boronic acid typically involves the hydroboration of alkynes or alkenes. One common method is the hydroboration of 2,4-difluorophenylacetylene using pinacolborane (HBpin) as the hydride source. This reaction can be catalyzed by various metal complexes, such as iron or copper catalysts, under mild conditions to yield the desired vinylboronic acid .

Industrial Production Methods

Industrial production methods for vinylboronic acids often involve large-scale hydroboration processes using commercially available borane adducts like H3B·THF or H3B·SMe2. These processes are designed to be efficient and cost-effective, with a focus on achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [(E)-2-(2,4-difluorophenyl)vinyl]boronic acid exerts its effects involves the formation of covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzymatic activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid is unique due to the presence of both the vinyl group and the boronic acid moiety. This combination allows for versatile reactivity and a wide range of applications in various fields, making it a valuable compound in both academic and industrial research .

Properties

Molecular Formula

C8H7BF2O2

Molecular Weight

183.95 g/mol

IUPAC Name

[(E)-2-(2,4-difluorophenyl)ethenyl]boronic acid

InChI

InChI=1S/C8H7BF2O2/c10-7-2-1-6(8(11)5-7)3-4-9(12)13/h1-5,12-13H/b4-3+

InChI Key

ZTTQDQPASSNLFS-ONEGZZNKSA-N

Isomeric SMILES

B(/C=C/C1=C(C=C(C=C1)F)F)(O)O

Canonical SMILES

B(C=CC1=C(C=C(C=C1)F)F)(O)O

Origin of Product

United States

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